7-(Trifluoromethyl)-1H-indazole - 885694-00-8

7-(Trifluoromethyl)-1H-indazole

Catalog Number: EVT-357564
CAS Number: 885694-00-8
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trifluoromethyl compounds are known for their abundance in many pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has seen enormous growth in recent years. The process often involves the use of transition metals and a variety of reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is often analyzed using various techniques such as vibrational spectra and normal coordinate analysis .

Chemical Reactions Analysis

Trifluoromethyl compounds are often involved in transition metal-mediated reactions. These reactions often involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are often analyzed using various techniques. These properties often include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count .

Molecular Structure Analysis
  • N-alkylation: Regioselective N-alkylation of 7-(trifluoromethyl)-1H-indazole is influenced by ring substituents and the nature of the alkylating reagent. [] The position of alkylation (N-1 or N-2) can be controlled by varying the reaction conditions and substituents.

  • Condensation reactions: 7-(Trifluoromethyl)-1H-indazole derivatives undergo condensation reactions with different reagents, as seen in the synthesis of acyl thiourea derivatives [], 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide [], and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide [].

  • Palladium-catalyzed direct arylation: This reaction enabled the synthesis of novel C3-arylated 7-(trifluoromethyl)-1H-indazoles using water as a solvent. []

Mechanism of Action
  • TRPA1 Antagonism: A study involving high-throughput screening and lead optimization identified 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31) as an inhibitor of TRPA1, a non-selective cation channel involved in pain sensation. [] While the exact binding site remains to be elucidated, mutagenesis studies suggested that the pore domain of TRPA1 plays a role in the inhibitory effect of Compound 31. []

  • AHR Antagonism: GNF351, an N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine derivative of 7-(Trifluoromethyl)-1H-indazole, functions as a "pure" or complete antagonist of the aryl hydrocarbon receptor (AHR). [] GNF351 competitively binds to AHR, preventing both dioxin response element (DRE)-dependent and -independent AHR activities. []

Physical and Chemical Properties Analysis

7-(Trifluoromethyl)-1H-indazole Derivatives as TRPA1 Antagonists:

Compound 31 (6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole) emerged as a potent TRPA1 antagonist through a high-throughput screen and lead optimization process. [] TRPA1, a sensory ion channel activated by noxious chemicals and cold temperatures, has been implicated in pain, inflammation, and respiratory diseases. Blocking TRPA1 activity with selective antagonists like Compound 31 holds promise for developing novel analgesic and anti-inflammatory therapies.

7-(Trifluoromethyl)-1H-indazole Derivatives as Anticancer Agents:

Several studies explored the anticancer potential of 7-(Trifluoromethyl)-1H-indazole derivatives:* A series of acyl thiourea derivatives displayed promising cytotoxicity against human ovarian cancer (SK-OV-3), cervical cancer (HeLa), and renal cancer (Caki-2) cell lines. [] Notably, derivatives incorporating fluorine functionality and multiple pyridyl moieties exhibited enhanced anticancer effects. []* 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. []* 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited cytotoxic activity in vitro against various cancer cell lines. []* 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed potential as an antitumor agent by effectively inhibiting the proliferation of cancer cell lines. []

7-(Trifluoromethyl)-1H-indazole Derivatives as Aryl Hydrocarbon Receptor (AHR) Antagonists:

The identification of GNF351 as a "pure" AHR antagonist represents a significant development in AHR research. [] The AHR is a ligand-activated transcription factor involved in various physiological processes, including xenobiotic metabolism, immune responses, and cell differentiation. Dysregulation of AHR signaling has been implicated in several diseases, including cancer, autoimmune disorders, and metabolic diseases.

Applications
  • Anti-inflammatory properties: Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives, structurally related to 7-(Trifluoromethyl)-1H-indazole, exhibited promising anti-inflammatory effects by selectively targeting COX-2, TNF-α, and IL-6. []

N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351)

    Compound Description: GNF351 is identified as a high-affinity aryl hydrocarbon receptor (AHR) ligand. [] Unlike partial AHR agonists like α-naphthoflavone, GNF351 acts as a "pure" antagonist, effectively suppressing both dioxin response element (DRE)-dependent and -independent AHR functions. [] This complete antagonism makes GNF351 a valuable tool for investigating the physiological roles of AHR signaling pathways. []

    Relevance: While GNF351 and 7-(Trifluoromethyl)-1H-indazole possess distinct core structures (purine-based vs. indazole-based), both compounds exhibit high affinity for the AHR. [] This shared ability to bind AHR, despite structural differences, highlights the receptor's capacity to accommodate diverse ligands. Further research comparing the binding modes and structure-activity relationships of these compounds could provide valuable insights into AHR ligand recognition and the development of targeted therapeutics.

1-Allyl-3-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (SGA360)

    Compound Description: Classified as a selective AHR modulator (SAhRM), SGA360 demonstrates a distinct functional profile compared to full AHR agonists. [] While activating DRE-independent AHR activity, it acts antagonistically towards ligand-induced DRE-dependent transcription. [] This selectivity makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse downstream effects.

α-Naphthoflavone

    Compound Description: α-Naphthoflavone is a known AHR ligand that exhibits partial agonist activity. [] Unlike "pure" antagonists, α-Naphthoflavone can activate both DRE-dependent and -independent AHR functions, albeit to a lesser extent than full agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin. [] This partial agonism necessitates careful interpretation of experimental results when utilizing α-Naphthoflavone as an AHR modulator.

    Relevance: Although structurally distinct from 7-(Trifluoromethyl)-1H-indazole, α-Naphthoflavone's mention alongside the target compound in the context of AHR ligand classification highlights the spectrum of AHR modulator activity. [] This underscores the importance of characterizing the specific pharmacological profiles (full agonist, partial agonist, antagonist, SAhRM) of novel AHR ligands like 7-(Trifluoromethyl)-1H-indazole to understand their therapeutic potential and potential off-target effects.

2,3,7,8-Tetrachlorodibenzo-p-dioxin

    Compound Description: Recognized as a potent and environmentally persistent AHR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin effectively activates both DRE-dependent and -independent AHR functions. [] Its high toxicity and ability to bioaccumulate in the environment have made it a subject of significant concern and underscore the importance of understanding AHR activation in toxicological contexts.

    Relevance: While structurally dissimilar to 7-(Trifluoromethyl)-1H-indazole, the mention of 2,3,7,8-tetrachlorodibenzo-p-dioxin serves as a reference point for full AHR agonism. [] This comparison helps contextualize the potential activity profile of the target compound and emphasizes the need for detailed characterization of its effects on AHR signaling pathways.

5-Halogeno- and 5-acyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines

    Compound Description: These compounds represent a series of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine derivatives synthesized via electrophilic reactions. [] They are considered promising building blocks for medicinal chemistry due to the introduction of halogens or acyl groups at the 5-position. []

    Relevance: These compounds share the 7-(trifluoromethyl)- substructure with the target compound, 7-(Trifluoromethyl)-1H-indazole. [] The presence of the trifluoromethyl group at the 7-position suggests potential similarities in their physicochemical properties and potential for biological activity. Additionally, the successful synthesis of these pyrrolizine derivatives highlights the feasibility of introducing various substituents onto the core structure, which might inspire further modifications and exploration of novel derivatives of 7-(Trifluoromethyl)-1H-indazole.

7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine

    Compound Description: This compound serves as the starting material for the synthesis of a variety of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine derivatives, including those with halogens or acyl groups at the 5-position. [] Its reactivity toward electrophilic substitution reactions makes it a valuable scaffold for exploring new chemical space. []

    Relevance: This compound shares the 7-(trifluoromethyl)- substructure with 7-(Trifluoromethyl)-1H-indazole. [] While the core structures differ (pyrrolizine vs. indazole), the shared trifluoromethyl group suggests potential commonalities in their physicochemical properties. Comparing the reactivity profiles and exploring analogous synthetic transformations on both scaffolds could uncover new avenues for developing biologically active compounds.

1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of 1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives. [] Its reactivity allows for the introduction of diverse substituents at the 4-position through reactions with various electrophiles, offering potential for exploring structure-activity relationships and identifying compounds with desirable biological activities. []

    Relevance: This compound and 7-(Trifluoromethyl)-1H-indazole both contain the 7-(trifluoromethyl) substituent. [] Despite their distinct core structures (pyridothiazine vs. indazole), the presence of this shared substituent hints at potential similarities in their physicochemical properties. Investigating and comparing the pharmacological profiles of both compound classes could reveal interesting insights into the influence of the core structure on biological activity.

Properties

CAS Number

885694-00-8

Product Name

7-(Trifluoromethyl)-1H-indazole

IUPAC Name

7-(trifluoromethyl)-1H-indazole

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13)

InChI Key

NCLVEPKBXAQQDN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.